- Grignard reagents-catalyzed hydroboration of aldehydes and ketonesTetrahedron, 2020, 76(18),,
Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

96649-78-4 structure
Produktname:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Boric acid, cyclohexyl tetramethylethylene ester (7CI)
- CS-0364801
- 96649-78-4
- E73517
- PB43990
- AKOS016006768
- PS-16148
- DTXSID60475179
- BORONIC ACID CYCLOHEXANOL PINACOL ESTER
- SCHEMBL6686933
-
- MDL: MFCD08271972
- Inchi: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
- InChI-Schlüssel: ACCQAHOGVBNWCP-UHFFFAOYSA-N
- Lächelt: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1
Berechnete Eigenschaften
- Genaue Masse: 226.17400
- Monoisotopenmasse: 226.1740248g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 2
- Komplexität: 231
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 27.7Ų
Experimentelle Eigenschaften
- PSA: 27.69000
- LogP: 2.92460
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | C075370-100mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1222419-5g |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 5g |
$1800 | 2024-06-03 | |
TRC | C075370-50mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1096413-1G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 1g |
$710 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-5G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 5g |
¥ 11,325.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1096413-250MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 250mg |
$280 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096413-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 100mg |
$185 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435471-250mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 98+% | 250mg |
¥2472.00 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 100mg |
¥1030.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-500mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 500mg |
¥2750.0 | 2024-04-15 |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Catalysts: Methylmagnesium iodide ; 20 min, 25 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ; 1 h, -10 °C; -10 °C → 90 °C
Referenz
- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalystDalton Transactions, 2021, 50(41), 14810-14819,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ; 10 min, 25 °C
Referenz
- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone HydroborationEuropean Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane , Acetonitrile-d3 ; 24 h, 60 °C
Referenz
- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexesDalton Transactions, 2021, 50(31), 10696-10700,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ; 20 h, rt
Referenz
- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl HydroborationOrganometallics, 2019, 38(5), 1017-1020,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; < 10 min, rt
Referenz
- Ytterbium-Catalyzed Hydroboration of Aldehydes and KetonesJournal of Organic Chemistry, 2018, 83(1), 69-74,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ; 12 h, 23 °C
Referenz
- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination ReactionsJournal of the American Chemical Society, 2016, 138(24), 7488-7491,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ; 24 h, 60 °C
Referenz
- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of KetonesInorganic Chemistry, 2019, 58(7), 4574-4582,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: 2762615-09-6 ; 15 h, 60 °C
Referenz
- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc PromoterChemistry - An Asian Journal, 2022, 17(5),,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ; 30 min, rt
Referenz
- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium ReagentsOrganometallics, 2021, 40(12), 1830-1837,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ; 1.5 h, rt
Referenz
- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-DialkylaluminatesChemistry - A European Journal, 2018, 24(39), 9940-9948,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ; 15 min, rt
Referenz
- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2]Journal of Organometallic Chemistry, 2018, 868, 31-35,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Potassium tert-butoxide , 2636034-87-0 Solvents: Benzene-d6 ; rt
1.2 3 h, rt
1.2 3 h, rt
Referenz
- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate SaltsChemistry - An Asian Journal, 2021, 16(8), 999-1006,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Catalysts: Methylmagnesium iodide ; 20 min, rt
Referenz
- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ; 3 h, rt
Referenz
- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl CompoundsChinese Journal of Chemistry, 2019, 37(7), 679-683,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ; 5 min, 25 °C
Referenz
- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activitiesDalton Transactions, 2019, 48(5), 1732-1746,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ; 4 h, 90 °C
Referenz
- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ; 20 min, rt
Referenz
- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; 10 min, rt
Referenz
- Preparing method and application of Schiff base ytterbium iodide, China, , ,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ; 10 min
Referenz
- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Verwandte Literatur
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reinheit:99%
Menge:10g
Preis ($):2559.0